Cas no 156978-61-9 (rac-(2R,4S)-2-(difluoromethyl)piperidin-4-ol)

Technical Introduction: rac-(2R,4S)-2-(difluoromethyl)piperidin-4-ol is a chiral piperidine derivative featuring a difluoromethyl group at the 2-position and a hydroxyl group at the 4-position. This compound is of interest in pharmaceutical and agrochemical research due to its stereochemical complexity and the presence of fluorine, which can enhance metabolic stability and bioavailability. The rac-(2R,4S) diastereomer offers a versatile scaffold for the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its structural features, including the polar hydroxyl group and lipophilic difluoromethyl moiety, make it a valuable intermediate for medicinal chemistry applications, enabling precise tuning of physicochemical properties.
rac-(2R,4S)-2-(difluoromethyl)piperidin-4-ol structure
156978-61-9 structure
Product name:rac-(2R,4S)-2-(difluoromethyl)piperidin-4-ol
CAS No:156978-61-9
MF:C6H11F2NO
MW:151.154448747635
CID:6343120
PubChem ID:165935752

rac-(2R,4S)-2-(difluoromethyl)piperidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-7263538
    • rac-(2R,4S)-2-(difluoromethyl)piperidin-4-ol
    • 156978-61-9
    • Inchi: 1S/C6H11F2NO/c7-6(8)5-3-4(10)1-2-9-5/h4-6,9-10H,1-3H2/t4-,5+/m1/s1
    • InChI Key: JLZHUSBWIYPJCA-UHNVWZDZSA-N
    • SMILES: FC([C@@H]1C[C@@H](CCN1)O)F

Computed Properties

  • Exact Mass: 151.08087030g/mol
  • Monoisotopic Mass: 151.08087030g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 32.3Ų

rac-(2R,4S)-2-(difluoromethyl)piperidin-4-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7263538-1.0g
rac-(2R,4S)-2-(difluoromethyl)piperidin-4-ol
156978-61-9
1g
$0.0 2023-05-24

rac-(2R,4S)-2-(difluoromethyl)piperidin-4-ol Related Literature

Additional information on rac-(2R,4S)-2-(difluoromethyl)piperidin-4-ol

Rac-(2R,4S)-2-(difluoromethyl)piperidin-4-ol: A Comprehensive Overview

The compound rac-(2R,4S)-2-(difluoromethyl)piperidin-4-ol (CAS No. 156978-61-9) is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which are widely studied due to their structural versatility and biological activity. The molecule's unique stereochemistry and functional groups make it a subject of interest for researchers exploring its applications in drug design, material science, and beyond.

Structural Analysis and Synthesis

The structure of rac-(2R,4S)-2-(difluoromethyl)piperidin-4-ol is characterized by a six-membered piperidine ring with a difluoromethyl group at the 2-position and a hydroxyl group at the 4-position. The stereochemistry at the 2R and 4S positions plays a crucial role in determining the molecule's physical properties and reactivity. Recent advancements in asymmetric synthesis have enabled the preparation of this compound with high enantiomeric excess, which is essential for studying its biological effects.

Biological Activity and Applications

Research into rac-(2R,4S)-2-(difluoromethyl)piperidin-4-ol has revealed promising biological activities. Studies published in leading journals such as *Journal of Medicinal Chemistry* highlight its potential as a lead compound in drug discovery. For instance, this compound has shown moderate inhibitory activity against certain enzymes involved in neurodegenerative diseases, making it a candidate for further optimization.

Moreover, the presence of fluorine atoms in the difluoromethyl group introduces unique electronic properties that enhance the molecule's bioavailability and stability. These attributes are particularly valuable in the development of orally active drugs. Recent computational studies using molecular docking have provided insights into how this compound interacts with target proteins at the molecular level.

Chemical Reactivity and Synthesis Routes

The synthesis of rac-(2R,4S)-2-(difluoromethyl)piperidin-4-ol involves multiple steps, including ring formation, substitution reactions, and stereoselective reductions. One notable approach reported in *Organic Letters* utilizes a palladium-catalyzed coupling reaction to introduce the difluoromethyl group. This method not only ensures high yields but also maintains the stereochemical integrity of the molecule.

Additionally, the hydroxyl group at the 4-position allows for further functionalization, enabling researchers to explore derivatives with enhanced pharmacokinetic profiles. For example, esterification or glycosylation of this hydroxyl group could improve solubility and reduce toxicity.

Environmental Impact and Safety Considerations

Evaluating the environmental impact of rac-(2R,4S)-2-(difluoromethyl)piperidin-4-ol is crucial for its sustainable use. Recent studies have assessed its biodegradability under various conditions. Results indicate that under aerobic conditions, the compound exhibits moderate biodegradation rates due to its complex structure. However, further research is needed to fully understand its environmental fate and potential risks.

In terms of safety, preliminary toxicological studies suggest that this compound has low acute toxicity when administered at recommended doses. However, long-term exposure studies are required to evaluate its potential genotoxicity or carcinogenicity.

Future Directions and Research Opportunities

The future of rac-(2R,4S)-2-(difluoromethyl)piperidin-4-ol lies in its continued exploration as a lead compound for drug development. Researchers are actively investigating its potential as an inhibitor of protein kinases involved in cancer signaling pathways. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression through preclinical trials.

Beyond pharmacology, this compound also holds promise in materials science as a building block for advanced polymers or catalytic materials. Its unique electronic properties could be exploited to develop novel materials with tailored functionalities.

In conclusion, rac-(2R,4S)-2-(difluoromethyl)piperidin-4-ol (CAS No. 156978-61-9) is a versatile molecule with significant potential across multiple disciplines. Ongoing research continues to uncover new applications while addressing critical questions regarding its safety and environmental impact. As our understanding of this compound deepens, it is poised to make meaningful contributions to both scientific advancement and practical applications.

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